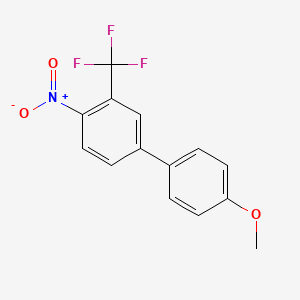
4'-Methoxy-4-nitro-3-(trifluoromethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Methoxy-4-nitro-3-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-4-nitro-3-(trifluoromethyl)-1,1’-biphenyl typically involves multi-step organic reactions. A common approach might include:
Nitration: Introducing the nitro group to a biphenyl precursor.
Methoxylation: Adding the methoxy group through a substitution reaction.
Trifluoromethylation: Incorporating the trifluoromethyl group using reagents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimizing these reactions for scale, using catalysts and specific reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the nitro or methoxy groups.
Reduction: Reduction reactions could convert the nitro group to an amine.
Substitution: The methoxy and nitro groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary depending on the specific reaction, but common reagents include halides and bases.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmaceuticals: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry
Materials Science: Applications in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action would depend on the specific application. In pharmaceuticals, it might interact with specific molecular targets like enzymes or receptors, influencing biological pathways. In catalysis, it might facilitate specific chemical transformations through its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
4’-Methoxy-4-nitro-1,1’-biphenyl: Lacks the trifluoromethyl group.
4-Nitro-3-(trifluoromethyl)-1,1’-biphenyl: Lacks the methoxy group.
4’-Methoxy-3-(trifluoromethyl)-1,1’-biphenyl: Lacks the nitro group.
Uniqueness
The presence of all three functional groups (methoxy, nitro, and trifluoromethyl) in 4’-Methoxy-4-nitro-3-(trifluoromethyl)-1,1’-biphenyl makes it unique, potentially offering a combination of properties not found in similar compounds.
Propiedades
Número CAS |
582293-04-7 |
|---|---|
Fórmula molecular |
C14H10F3NO3 |
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
4-(4-methoxyphenyl)-1-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c1-21-11-5-2-9(3-6-11)10-4-7-13(18(19)20)12(8-10)14(15,16)17/h2-8H,1H3 |
Clave InChI |
QQZXNPMEJRRGLF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzylspiro[pyrrolidine-3,9'-xanthene]](/img/structure/B12588359.png)
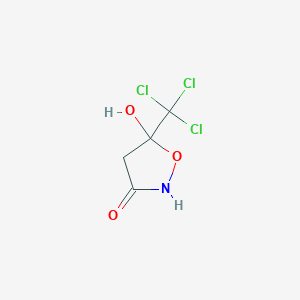
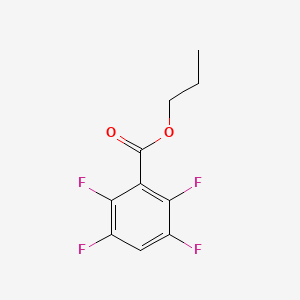
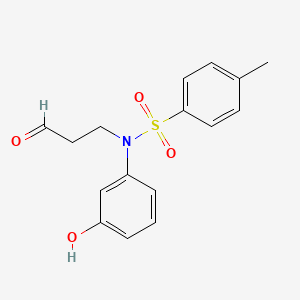
![Pyrrolidine, 1-[[5-(2-chlorophenyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588384.png)
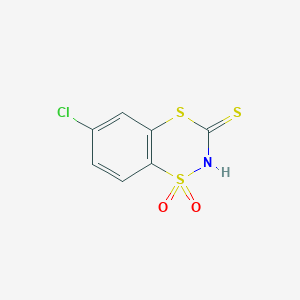
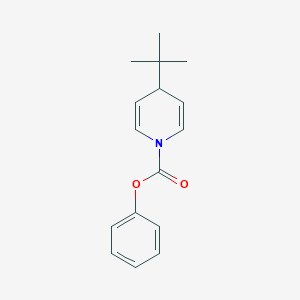
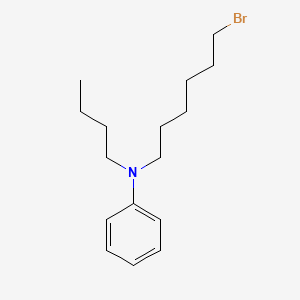
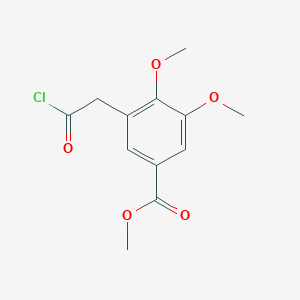
![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12588398.png)
propanedinitrile](/img/structure/B12588399.png)
![Cyclopentanol, 1-[(4-fluorophenyl)ethynyl]-](/img/structure/B12588406.png)
![1h-Imidazo[4,5-b]pyrazino[2,3-e]pyrazine](/img/structure/B12588413.png)

